N-(4-ethylphenyl)-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
N-(4-ethylphenyl)-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C22H26N4OS and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.18273264 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research in the field of chemical synthesis often focuses on developing novel compounds with potential therapeutic or industrial applications. For example, the synthesis and characterization of 1,2,4-triazole-derived heterocyclic compounds have shown promise for enzyme inhibition and as lead molecules for future drug development (Riaz et al., 2020). Similarly, the structural elucidation and biological evaluation of various acetamide derivatives have been explored for their anticancer, anti-inflammatory, and analgesic activities (Rani et al., 2016).
Pharmacological Assessment
Compounds with the triazole and acetamide moieties have been assessed for their pharmacological properties, including enzyme inhibition and potential anticancer activity. For instance, novel triazole compounds containing thioamide groups have undergone structural study and biological evaluation for antimicrobial activities (MahyavanshiJyotindra et al., 2011). Additionally, 1,2,4-triazole derivatives have been synthesized and evaluated for cholinesterase inhibition, showcasing moderate to good activities against the tested enzymes (Riaz et al., 2020).
Molecular Docking and Anticancer Studies
The exploration of molecular docking studies and anticancer activities is a significant area of research for compounds with similar structural features. For example, synthesis, structure, and molecular docking analysis of anticancer drugs based on acetamide derivatives have provided insights into their interactions with biological targets and potential efficacy against various cancer cell lines (Sharma et al., 2018).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-3-17-10-13-19(14-11-17)23-21(27)16-28-22-25-24-20(26(22)4-2)15-12-18-8-6-5-7-9-18/h5-11,13-14H,3-4,12,15-16H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMPDZUTYHTMJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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